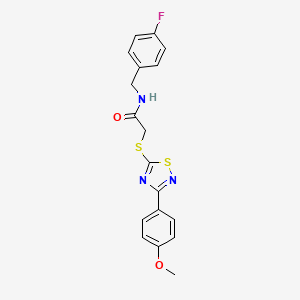

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

The compound N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by a fluorobenzyl group at the N-position and a 4-methoxyphenyl substituent on the thiadiazole ring. This structural motif is associated with diverse biological activities, including anticancer and enzyme inhibitory properties, due to its ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S2/c1-24-15-8-4-13(5-9-15)17-21-18(26-22-17)25-11-16(23)20-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQBMGRYCPFWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available information on its biological activity, focusing on cytotoxic properties, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural representation includes a thiadiazole moiety which is known for contributing to various biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN4OS |

| SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |

| InChI | InChI=1S/C16H15FN4OS/c1-22... |

| InChIKey | OBHGAGAEEMDUPY-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that compounds containing a thiadiazole ring exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazoles have demonstrated cytotoxic effects against various human cancer cell lines.

- Cytotoxicity Studies :

Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives can be influenced by:

- Substituent Variations : The position and nature of substituents on the phenyl rings are crucial. For example, replacing halogens with fluorine has been shown to enhance anticancer properties .

- Thiadiazole Moiety : The presence of the thiadiazole group is essential for the observed biological activities, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of thiadiazole derivatives similar to this compound:

- Alam et al. (2011) : Reported that a series of thiadiazoles exhibited significant anticancer activity against multiple cell lines including A549 and HCT15 .

- Hosseinzadeh et al. (2013) : Evaluated new thiadiazole derivatives for their anticancer efficacy against prostate and breast cancer cell lines, demonstrating promising results with IC50 values ranging from 0.04 to 23.6 µM .

- Mohammadi-Farani et al. (2017) : Highlighted the cytotoxic effects of 1,3,4-thiadiazole-linked compounds against human colon cancer HT-29 and breast cancer MCF-7 cell lines .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The target compound’s fluorobenzyl and methoxyphenyl groups differentiate it from analogs in , such as 5e (4-chlorobenzyl) and 5j (4-chlorobenzyl with isopropyl/methylphenoxy). These substituents impact melting points and yields:

However, the lack of reported yield and melting point data for the target compound limits direct comparison.

Anticancer Activity

Thiadiazoles with electron-withdrawing substituents (e.g., chloro, fluoro) exhibit enhanced anticancer activity. For instance, 7b (IC₅₀ = 1.61 µg/mL) and 11 (IC₅₀ = 1.98 µg/mL) in show potent activity against HepG-2 cells, attributed to their methylphenyl and propionamide groups . The target compound’s 4-methoxyphenyl group, a moderate electron donor, may reduce activity compared to 7b but improve selectivity due to reduced cytotoxicity.

Enzyme Interactions

highlights a sodium acetamide derivative with strong intermolecular interactions (energy = −9.2 kcal/mol) due to its triazole-thiadiazole core and phenylamino group . The target compound’s 4-methoxyphenyl group could similarly stabilize enzyme binding via π-π stacking, while the fluorobenzyl group may enhance hydrophobic enclosure, as described in Glide XP scoring () .

Crystallographic and Conformational Analysis

reports a related compound, N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, with a dihedral angle of 86.82° between the thiadiazole and benzene rings, stabilizing the structure via intramolecular S···O interactions (2.68 Å) . The target compound’s 4-methoxyphenyl group may increase planarity, reducing the dihedral angle and improving stacking interactions.

Hydrophobic and Electronic Profiles

In contrast, the 4-methoxyphenyl group introduces moderate polarity, balancing solubility and membrane permeability. This dual effect contrasts with compounds like 5k (2-methoxyphenoxy), where polar phenoxy groups reduce logP significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.